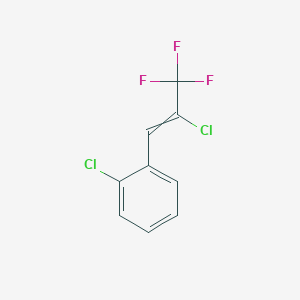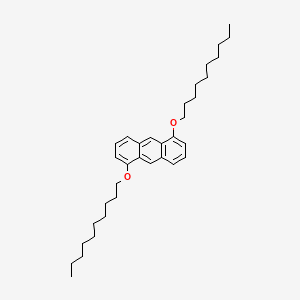
1,5-Bis(decyloxy)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(decyloxy)anthracene is an organic compound belonging to the anthracene family. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of decyloxy groups at the 1 and 5 positions of the anthracene core enhances its solubility and alters its chemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Bis(decyloxy)anthracene can be synthesized through a multi-step process involving the alkylation of anthracene. One common method involves the reaction of anthracene with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
1,5-Bis(decyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the anthracene core.
科学研究应用
1,5-Bis(decyloxy)anthracene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices due to its photophysical properties
作用机制
The mechanism by which 1,5-Bis(decyloxy)anthracene exerts its effects is primarily related to its ability to interact with other molecules through π-π stacking interactions and its photophysical properties. The compound can intercalate into DNA or other biomolecules, affecting their function. Additionally, its ability to absorb and emit light makes it useful in various photonic applications .
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Known for its blue light-emitting properties in OLEDs.
9,10-Bis(phenylethynyl)anthracene: Exhibits green fluorescence and is used in photonic applications.
Anthraquinone Derivatives: Known for their biological activities, including antimicrobial and anti-inflammatory properties
Uniqueness
1,5-Bis(decyloxy)anthracene is unique due to the presence of decyloxy groups, which enhance its solubility and modify its chemical reactivity. This makes it particularly useful in applications requiring specific solubility and photophysical properties.
属性
CAS 编号 |
120532-99-2 |
|---|---|
分子式 |
C34H50O2 |
分子量 |
490.8 g/mol |
IUPAC 名称 |
1,5-didecoxyanthracene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-25-35-33-23-19-21-29-28-32-30(27-31(29)33)22-20-24-34(32)36-26-18-16-14-12-10-8-6-4-2/h19-24,27-28H,3-18,25-26H2,1-2H3 |
InChI 键 |
SCUBMPPSZQVDJV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC=CC2=CC3=C(C=CC=C3OCCCCCCCCCC)C=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


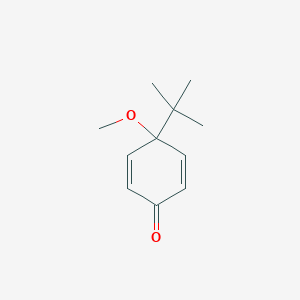

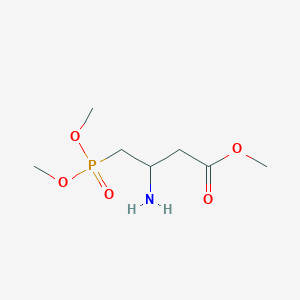
![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
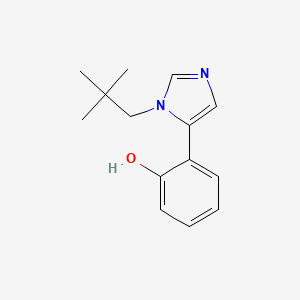
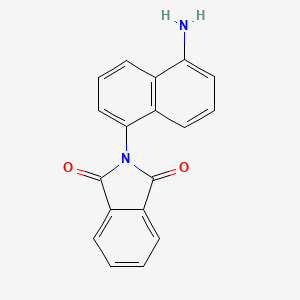
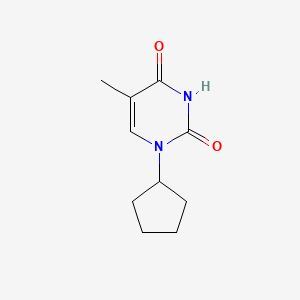

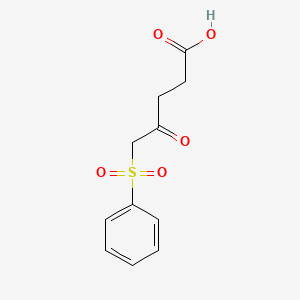

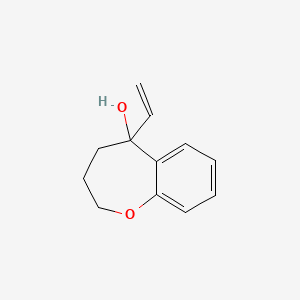

![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
